IMB-XH1

NDM-1 inhibitor carbapenem resistance metallo-β-lactamase

IMB-XH1 is a non-competitive NDM-1 inhibitor (IC50 0.4637 μM) identified from a 52,100-compound HTS, with verified activity against IMP-4, ImiS, and L1. It uniquely addresses the gap left by serine-β-lactamase inhibitors. Validated synergy with ampicillin (>8-fold) and meropenem supports its use in combination therapy studies. Also annotated as an Mcl-1 inhibitor. Serves as a reference standard for MBL inhibitor screening, selectivity profiling, and apoptosis research.

Molecular Formula C19H15N3OS
Molecular Weight 333.4 g/mol
Cat. No. B1675954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMB-XH1
SynonymsMcl1-IN-2;  Mcl1IN2;  Mcl1 IN 2;  Mcl1-inhibitor-2;  Mcl1 inhibitor 2; 
Molecular FormulaC19H15N3OS
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
InChIInChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22)
InChIKeyICJKSTJCIAGPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IMB-XH1 Procurement Overview: Novel Non-Competitive NDM-1 Inhibitor with Multi-MBL Activity


IMB-XH1 (Mcl1-IN-2, CAS 292057-76-2) is a small-molecule inhibitor identified via high-throughput screening from 52,100 compounds as a novel non-competitive inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) . The compound also demonstrates inhibitory activity against other metallo-β-lactamases (MBLs) including IMP-4, ImiS, and L1, and is additionally annotated as an inhibitor of myeloid cell factor 1 (Mcl-1) . Its non-competitive mechanism distinguishes it from substrate-mimetic MBL inhibitors, offering a distinct mode of action for β-lactamase inhibition research applications.

Why Generic Substitution Fails: IMB-XH1's Non-Competitive NDM-1 Inhibition Mechanism Versus Clinical β-Lactamase Inhibitors


Clinically available β-lactamase inhibitors such as clavulanic acid, sulbactam, tazobactam, and avibactam are ineffective against metallo-β-lactamases including NDM-1 . IMB-XH1 addresses this gap through a non-competitive inhibition mechanism—binding to a site distinct from the enzyme active site—rather than the substrate-competitive mechanism typical of serine β-lactamase inhibitors . This mechanistic differentiation means that conventional β-lactamase inhibitor cocktails cannot substitute for IMB-XH1 in MBL-focused studies. Furthermore, IMB-XH1 exhibits a broader MBL inhibition profile than many single-target MBL inhibitors, with quantifiable activity against NDM-1, IMP-4, ImiS, and L1 .

IMB-XH1 Comparative Evidence: Quantified NDM-1 Inhibition, Multi-MBL Spectrum, and Antibiotic Synergy Data


NDM-1 Inhibition: IMB-XH1 IC50 = 0.4637 μM Versus Clinical β-Lactamase Inhibitor Baseline

IMB-XH1 demonstrates quantifiable inhibitory activity against NDM-1 with an IC50 of 0.4637 μM at 20 μg/mL . In contrast, clinically approved β-lactamase inhibitors (clavulanic acid, sulbactam, tazobactam, avibactam) show no meaningful inhibition of NDM-1, a limitation explicitly noted in the primary literature . IMB-XH1 was identified as a hit from a high-throughput screen of 52,100 compounds, representing a screening hit rate of approximately 0.002% .

NDM-1 inhibitor carbapenem resistance metallo-β-lactamase

Multi-MBL Inhibition Spectrum: IMB-XH1 IC50 Values Across Four Metallo-β-Lactamases

IMB-XH1 exhibits inhibitory activity against four distinct metallo-β-lactamases with IC50 values of 0.4637 μM (NDM-1), 3.980 μM (IMP-4), 0.2287 μM (ImiS), and 1.158 μM (L1) . This multi-MBL inhibition profile contrasts with compounds such as Aspergillomarasmine A (AMA), which primarily targets NDM-1 and VIM-2 via zinc chelation but lacks documented activity against the full panel of MBLs inhibited by IMB-XH1 .

MBL inhibitor broad-spectrum β-lactamase inhibition IMP-4 ImiS L1

β-Lactam Antibiotic Synergy: IMB-XH1 Enhances Ampicillin Sensitivity >8-Fold in NDM-1-Expressing E. coli

Co-administration of IMB-XH1 (20 μg/mL) with ampicillin increases the antibiotic sensitivity of E. coli BL21(DE3) expressing NDM-1 by greater than 8-fold . This functional potentiation effect distinguishes IMB-XH1 from compounds that demonstrate enzymatic inhibition but fail to translate activity into bacterial sensitization. The combination of IMB-XH1 with meropenem has also been noted as having potential for treating infections caused by MBL-positive, carbapenem-resistant Gram-negative pathogens .

antibiotic synergy ampicillin potentiation NDM-1 functional assay E. coli

IMB-XH1 Validated Research Applications: NDM-1 Inhibition, Antibiotic Synergy, and MBL Profiling


NDM-1 Inhibitor High-Throughput Screening and Hit Validation Studies

IMB-XH1 serves as a validated NDM-1 inhibitor hit (IC50 = 0.4637 μM) identified from a 52,100-compound HTS campaign . Research programs developing NDM-1 inhibitor screening assays or validating new NDM-1-targeting compounds can employ IMB-XH1 as a reference standard or positive control for assay calibration and comparative potency benchmarking.

β-Lactamase Inhibitor-Antibiotic Combination Studies in NDM-1-Expressing E. coli Models

Studies investigating combination therapies for carbapenem-resistant Enterobacteriaceae can utilize IMB-XH1 based on its demonstrated functional synergy: IMB-XH1 (20 μg/mL) enhances ampicillin sensitivity in NDM-1-expressing E. coli BL21(DE3) by >8-fold . The compound also shows potential for meropenem combination studies against MBL-positive, carbapenem-resistant Gram-negative pathogens .

Metallo-β-Lactamase Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

IMB-XH1's multi-MBL inhibition profile—with quantifiable IC50 values against NDM-1 (0.4637 μM), IMP-4 (3.980 μM), ImiS (0.2287 μM), and L1 (1.158 μM)—supports its use in MBL selectivity profiling and SAR investigations . Research programs aiming to understand differential inhibitor selectivity across MBL subclasses can employ IMB-XH1 as a tool compound for comparative enzymatic characterization.

Mcl-1 Inhibition Studies in Apoptosis Research

IMB-XH1 is annotated as an inhibitor of myeloid cell factor 1 (Mcl-1), a Bcl-2 family anti-apoptotic protein . Research programs investigating Mcl-1-dependent apoptosis pathways, particularly in cancer cell lines where Mcl-1 overexpression confers survival advantage, can procure IMB-XH1 for cell-based Mcl-1 inhibition studies, noting that a specific Mcl-1 IC50 value has not been reported.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMB-XH1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.